Nystatin A3

Overview

Description

Macrolide antifungal antibiotic complex produced by Streptomyces noursei, S. aureus, and other Streptomyces species. The biologically active components of the complex are nystatin A1, A2, and A3.

Scientific Research Applications

Anti-migraine Potential : Nystatin has been identified as a potential therapeutic agent for migraine management. A study using molecular docking and shared featured pharmacophore modeling found nystatin effective against several receptors related to migraines. Further, its nanoformulation demonstrated significant anti-migraine activity in pharmacodynamic models on mice (Girotra et al., 2017).

Antifungal Mechanisms : Research has revealed distinct mechanisms of antifungal activity for nystatin and amphotericin B, despite their structural similarities. Studies on Saccharomyces cerevisiae mutants resistant to these polyenes suggest different modes of action, with nystatin resistance linked to changes in sterol spectrum (Hapala et al., 2005).

Axonal Extension and Regeneration : Nystatin has been shown to regulate axonal extension and regeneration in neurons by modifying nitric oxide levels. This effect occurs through different signaling pathways activated by varying concentrations of nystatin (Roselló-Busquets et al., 2020).

Antimicrobial and Antibiofilm Activities : A novel study synthesized bismuth oxide nanoparticles loaded with nystatin to enhance antimicrobial potential against pathogenic bacteria and Candida species. This research highlighted the synergistic effects and promising antibiofilm agent properties of the nano-drug formulation (El-Batal et al., 2020).

Physical and Chemical Analysis : An analysis of commercial nystatin, including Nystatin A3, focused on its physical and chemical properties. The study involved moisture analysis, spectroscopic, and thermal analyses, contributing to a better understanding of nystatin's composition (Brescansin et al., 2013).

Proinflammatory Properties : Nystatin has been found to induce the secretion of proinflammatory cytokines like IL-1β, IL-8, and tumor necrosis factor alpha through toll-like receptor activation. This suggests a TLR-dependent mechanism underlying nystatin's proinflammatory properties (Razonable et al., 2005).

Binding to Plasma Membranes : Nystatin's interaction with the plasma membrane of living cells was observed using UV-sensitive microscopy. This study provided insights into nystatin's binding behavior and its selective fungicidal effect based on differential interaction with ergosterol-containing yeast membranes compared to mammalian cholesterol (Szomek et al., 2020).

Mechanism of Action

Target of Action

Nystatin A3, like other polyene antifungal drugs, primarily targets ergosterol , a sterol present in the cell membranes of fungi, most notably Candida species . Ergosterol plays a crucial role in maintaining the integrity and fluidity of fungal cell membranes. The interaction between this compound and ergosterol is key to its antifungal activity .

Mode of Action

This compound exerts its antifungal effects by disrupting the fungal cell membrane. It acts as a channel-forming ionophore , creating pores in the fungal plasma membrane . The formation of these pores changes the membrane’s permeability, allowing for leakage of intracellular contents, which ultimately leads to cell death . This interaction is driven by the presence of highly ordered membrane domains capable of stabilizing the Nystatin oligomers .

Biochemical Pathways

The primary antifungal mechanism of Nystatin involves the formation of transmembrane channels that cause the leakage of cellular K+ and Mg2+, eventually leading to the death of the fungal cells . The interactions between Nystatin molecules and ergosterol seem to occur through the conjugated double bonds of the Nystatin molecules .

Pharmacokinetics

This limits its efficacy to the treatment/prevention of cutaneous, mucocutaneous, and gastrointestinal fungal infections . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability and therapeutic effectiveness.

Result of Action

The result of this compound’s action at the molecular and cellular level is the disruption of the fungal cell membrane, leading to cell death . This is achieved through the formation of pores in the membrane, which cause leakage of intracellular contents . In addition, Nystatin-induced pore formation is accompanied by strong Nystatin-induced membrane reorganization that depends on membrane lipid composition .

Action Environment

The action of this compound is influenced by the biophysical properties and lipid composition of the membrane . For instance, in membranes enriched in a gel-phase forming phospholipid, Nystatin incorporates within the phospholipid-enriched gel domains, where it forms pores able to expand the gel domains . In contrast, in membranes enriched in gel domain forming sphingolipids, Nystatin-induced pore formation occurs through the destabilization of the gel phase .

Safety and Hazards

Nystatin A3, like other nystatins, can cause hypersensitivity reactions including rash, pruritus, and anaphylactoid reactions . It may also cause adverse reproductive effects, based on experimental data . The chief hazard associated with exposure during normal use and handling is the potential for irritation of contaminated skin .

Future Directions

Nystatin A3 is a potent antifungal drug with significant toxicity in mammalian organisms . In order to develop a non-toxic and more effective this compound formulation, its molecular mechanism of action at the cell membrane needs to be better understood . Future research may focus on understanding the complex mechanism of action of this compound and developing safer and more effective formulations .

Biochemical Analysis

Biochemical Properties

Nystatin A3 interacts with various biomolecules, primarily membrane sterols, to exert its antifungal effects . It forms aqueous pores in the fungal cell membrane, leading to leakage of intracellular contents and disruption of electrochemical gradients . This interaction is driven by the presence of highly ordered membrane domains capable of stabilizing the this compound oligomers .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting the integrity of the cell membrane, leading to leakage of intracellular contents . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex and involves several steps at the molecular level. It forms and stabilizes aqueous pores in the fungal cell membrane, which are associated with its cytotoxicity . This pore formation is accompanied by strong this compound-induced membrane reorganization that depends on membrane lipid composition .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in studies. For instance, a study showed that this compound exhibited higher therapeutic efficacy over time in white mice with generalized candidiasis .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, particularly those involved in the synthesis and regulation of membrane sterols

Transport and Distribution

The transport and distribution of this compound within cells and tissues are largely dependent on its interaction with membrane sterols . It is believed to incorporate within phospholipid-enriched gel domains, where it forms pores .

Subcellular Localization

The subcellular localization of this compound is primarily at the cell membrane, where it interacts with membrane sterols to form pores This localization is crucial for its antifungal activity

Properties

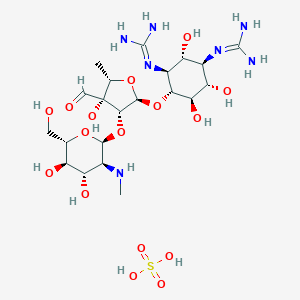

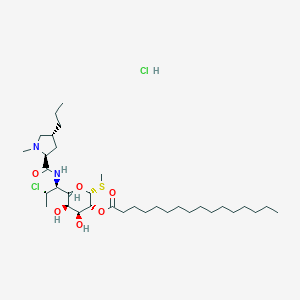

IUPAC Name |

33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-17-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,4,7,9,11,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H85NO20/c1-29-18-16-14-12-10-8-6-7-9-11-13-15-17-19-37(72-52-49(65)46(54)48(64)33(5)71-52)25-42-45(51(66)67)41(61)28-53(68,74-42)27-40(60)38(58)21-20-34(55)22-35(56)23-36(57)24-43(62)69-31(3)30(2)50(29)73-44-26-39(59)47(63)32(4)70-44/h6-7,9,11-19,29-42,44-50,52,55-61,63-65,68H,8,10,20-28,54H2,1-5H3,(H,66,67) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYMLQOHQLVORI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1OC3CC(C(C(O3)C)O)O)C)C)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H85NO20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212205 | |

| Record name | Nystatin A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1056.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62997-67-5 | |

| Record name | Nystatin A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Can the glycosylation pattern of Nystatin A3 be modified to generate novel antifungal agents?

A: Yes, research suggests that modifying the glycosylation of polyene macrolides like this compound holds promise for developing new antifungal drugs []. Increasing the extent of glycosylation through enzymatic or chemical methods could potentially reduce toxicity while maintaining or improving antifungal activity. This approach is particularly relevant for addressing the side effects associated with existing polyene antifungals.

Q2: What are the implications of identifying novel sugar components in polyene macrolides like this compound?

A: Discovering a novel sugar component like 2,6-dideoxy-L-ribohexopyranose in this compound [] broadens our understanding of polyene macrolide biosynthesis and structural diversity. This finding suggests the existence of specialized glycosyltransferases in the producing organism, opening avenues for bioengineering efforts to generate new polyene analogues with tailored sugar moieties for improved pharmacological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.